6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine
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Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Chemical Reactions
6-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine, due to its structural complexity, is involved in various chemical synthesis and reactions. For instance, it serves as a precursor in the synthesis of heterocyclic compounds with antimicrobial properties when incorporated into polyurethane varnish formula and printing ink paste, showing significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015). Additionally, it is instrumental in generating novel sulfonated thin-film composite nanofiltration membranes aimed at dye treatment, enhancing water flux by improving surface hydrophilicity without compromising dye rejection (Liu et al., 2012).
Biological and Pharmaceutical Applications
Exploring the antitrypanosomal potential of 2-aminopyridines, this compound was identified as a priority hit for antitrypanosomal activity, distinct from its antiplasmodial properties. This finding highlights the compound's versatility and potential for developing potent antitrypanosomal agents (Veale et al., 2019). Its structural activity relationship details provide insight into optimizing its pharmacological profile against Trypanosoma brucei.
Material Science and Surface Coatings
In material science, this compound derivatives have been explored for their surface activity and potential as antimicrobial agents when incorporated into coatings. These applications underscore the compound's utility beyond biological systems, contributing to advancements in materials science and engineering (El-Sayed, 2006).
Insecticidal Properties
The compound's insecticidal properties have been demonstrated, particularly against sap-feeding pests. Sulfoxaflor, a derivative, showcases broad-spectrum efficacy against aphids, whiteflies, and hoppers, positioning it as a novel class of insect control agents. This reflects the compound's potential in agricultural applications, offering an alternative to existing insecticides with different modes of action (Zhu et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds with trifluoromethyl phenyl sulfone groups are traditionally nucleophilic trifluoromethylating agents .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation. In this process, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This leads to the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Biochemical Pathways
The trifluoromethylation process can potentially affect various biochemical pathways, particularly those involving thiophenols .
Result of Action
The trifluoromethylation process can potentially lead to the modification of thiophenols, which can have various effects at the molecular and cellular levels .
Action Environment
The trifluoromethylation process is known to occur under visible light irradiation , suggesting that light conditions could potentially influence the compound’s action.
Future Directions
Properties
IUPAC Name |
6-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-21(19,20)11-6-5-10(17-18-11)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRRXZPEUGXADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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